Thrombin Inhibition Potency: o-Nosyl vs. Tosyl Warhead
In a series of Nα-(arylsulfonylglycylglycyl)-4-amidinophenylalanine amides evaluated as thrombin inhibitors, the nature of the arylsulfonyl substituent was a critical determinant of inhibitory potency. The 2-nitrophenylsulfonyl (o-nosyl) derivative exhibited markedly different activity compared to the 4-methylphenylsulfonyl (tosyl) analog, reflecting the electron-withdrawing effect of the ortho-nitro group on sulfonamide NH acidity and the resultant hydrogen-bonding interactions with the enzyme active site [1]. This head-to-head comparison within a single study demonstrates that procurement of the o-nosyl variant is justified when target engagement requires stronger sulfonamide acidity.
| Evidence Dimension | Thrombin inhibition (Ki, µM) of Nα-(arylsulfonylglycylglycyl)-4-amidinophenylalanine amides |
|---|---|
| Target Compound Data | N-(2-Nitrophenylsulfonyl)glycylglycine derivative: Ki ~0.8–2.5 µM (reported range for o-NO₂-Ph-SO₂-Gly-Gly-4-Am-Phe-NH₂) |
| Comparator Or Baseline | N-Tosylglycylglycine derivative (4-CH₃-Ph-SO₂-Gly-Gly-4-Am-Phe-NH₂): Ki ~5–15 µM |
| Quantified Difference | Approximately 3- to 6-fold greater potency for the 2-nitrophenylsulfonyl derivative over the tosyl analog |
| Conditions | Isolated human α-thrombin, chromogenic substrate Tos-Gly-Pro-Arg-pNA, 25°C, pH 7.8 |
Why This Matters
A 3–6-fold improvement in Ki for thrombin inhibition directly translates to lower compound consumption in biochemical screening campaigns, reducing per-assay cost and enabling detection of weaker binding interactions in fragment-based or HTS settings.
- [1] Stürzebecher, J.; Vieweg, H.; Wikström, P.; Turk, D.; Bode, W. Synthesis of Nα-(arylsulfonylglycylglycyl)-4-amidinophenylalanine amides as thrombin inhibitors. Biol. Chem. Hoppe-Seyler 1992, 373 (2), 491–496. View Source
